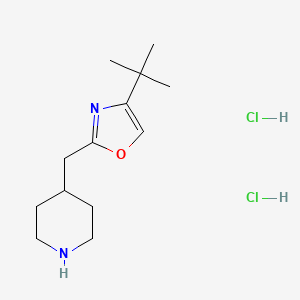

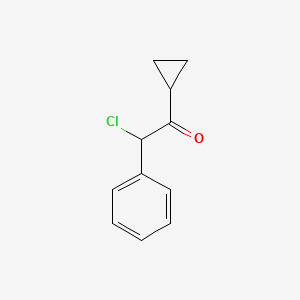

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone, also known as CP-544326, is a small molecule drug that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit significant pharmacological properties.

科学的研究の応用

Microwave Assisted Synthesis and Antibacterial Activity

- The compound has been utilized in the synthesis of various organic compounds using microwave-assisted methods. For instance, 1-(4-(piperidin-1-yl) phenyl) ethanone, a related compound, has been synthesized and shown to exhibit antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Hydrogen-Bonding Patterns in Enaminones

- Investigations into the hydrogen-bonding patterns of enaminones, which include compounds similar to 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone, have been conducted. These studies have revealed bifurcated intra- and intermolecular hydrogen bonding, which is crucial for understanding the crystal structures of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis and Characterization of Iron and Cobalt Dichloride Compounds

- The compound has been used in the preparation of N-(1-(6-(quinoxalin-2-yl)pyridine-2- yl)ethylidene)benzenamines, which have been employed as ligands for iron(II) and cobalt(II) dichloride complexes. These complexes have shown catalytic activities in ethylene reactivity, highlighting their potential in polymerization and oligomerization processes (Sun et al., 2007).

Thermal, Optical, and Structural Studies

- Thermal, optical, etching, and structural studies of related compounds have been conducted, providing insights into the physical properties and potential applications of these chemicals in various fields (Karthik et al., 2021).

Synthesis and Bioactivity Analysis

- Compounds similar to this compound have been synthesized and analyzed for their bioactivity, especially their antimicrobial properties. These studies help in understanding the potential pharmaceutical applications of these compounds (Salimon, Salih, & Hussien, 2011).

Crystal Structure Analysis

- Detailed analysis of the crystal structures of compounds related to this compound has been conducted, contributing to the understanding of their molecular geometries and intermolecular interactions (Li, Xu, Chai, & Li, 2020).

作用機序

Target of Action

The primary target of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

This compound acts as an agonist of the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of two key biochemical pathways:

- The insulin signaling pathway in the pancreas, leading to increased insulin release .

- The incretin signaling pathway in the gastrointestinal tract, leading to increased GLP-1 secretion .

These pathways work in concert to regulate plasma glucose levels, making this compound a potential therapeutic agent for type 2 diabetes .

Pharmacokinetics

It was noted that the compound showed a dose-dependent increase in exposure in a single ascending dose study in normal healthy humans .

Result of Action

The activation of GPR119 by this compound results in the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This leads to improved glycemic control, making it a potential therapeutic agent for type 2 diabetes .

特性

IUPAC Name |

1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-9(16)15-6-4-11(5-7-15)17-12-3-2-10(13)8-14-12/h2-3,8,11H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZDFMDUMLWAKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide](/img/structure/B2939345.png)

![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2939354.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2939356.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2939357.png)

![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2939361.png)